molecular formula C20H10O4 B13042827 4,9-Dihydroxyperylene-3,10-dione CAS No. 10190-97-3

4,9-Dihydroxyperylene-3,10-dione

Cat. No.: B13042827
CAS No.: 10190-97-3
M. Wt: 314.3 g/mol
InChI Key: MLYRZJKYWQZCGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,9-Dihydroxyperylene-3,10-dione (CAS 10190-97-3) is a pentacyclic quinone that serves as the parent compound for a major class of natural photosensitizers known as perylenequinones (PQs) . These compounds are predominantly produced by phytopathogenic fungi, with over 66 different fungal PQs identified from genera such as Shiraia , Cercospora , and Daldinia . As a photosensitizer, its core mechanism of action involves absorbing light energy to become electronically excited; upon returning to its ground state, it transfers energy to molecular oxygen, generating cytotoxic reactive oxygen species (ROS) such as singlet oxygen[cite:2]. This photodynamic action is the basis for its extensive research value. It is investigated primarily as a model compound in photodynamic therapy (PDT) for oncological applications, where its ability to cause light-induced cell death offers a promising strategy for targeting cancers and microbial infections with high specificity and minimal damage to surrounding tissues . Beyond biomedical applications, this perylenequinone also holds significant interest in agricultural research for the development of natural fungicides, leveraging its phototoxic properties to target plant pathogens . The compound exhibits key physical properties including a high boiling point of approximately 670.1°C and a density of 1.634 g/cm³ . It has low aqueous solubility (0.359 mg/mL), which is characteristic of its hydrophobic polycyclic structure . Attention: For research use only. Not for human or veterinary use.

Properties

CAS No.

10190-97-3

Molecular Formula

C20H10O4

Molecular Weight

314.3 g/mol

IUPAC Name

4,10-dihydroxyperylene-3,9-dione

InChI

InChI=1S/C20H10O4/c21-13-5-1-9-10-2-6-15(23)20-16(24)8-4-12(18(10)20)11-3-7-14(22)19(13)17(9)11/h1-8,21,24H

InChI Key

MLYRZJKYWQZCGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=O)C=CC3=C2C1=C4C=CC(=O)C5=C(C=CC3=C45)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dihydroxyperylene-3,10-dione typically involves the oxidation of perylene or its derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction is usually carried out in a solvent like acetic acid or dichloromethane, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,9-Dihydroxyperylene-3,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Perylenequinones

  • This compound: Structure: A perylenequinone with hydroxyl groups at C4 and C9 and quinone groups at C3 and C10. Source: Fungal metabolites (Rhopalostroma spp.) . Stability: Sensitive to oxidation due to quinone moieties; prevalent in anoxic sedimentary environments .
  • Other Perylenequinones: Perylene (C20H12), a fully aromatic hydrocarbon, is structurally simpler but lacks hydroxyl and quinone groups. It is hypothesized to form via diagenetic reduction of perylenequinones like this compound under anoxic conditions .

Anthraquinone Derivatives

  • 1-Hydroxy-4-methoxyanthracene-9,10-dione (Compound 4): Structure: Anthracene backbone with hydroxyl (C1) and methoxy (C4) substituents. Synthesis: Methylation of hydroxyanthraquinones using (CH3)2SO4 and K2CO3 in acetone . Properties: Yellow solid; methoxy protons observed at δ 3.76 ppm in 1H-NMR .
  • 1,4-Dimethoxyanthracene-9,10-dione (Compound 5) :

    • Structure : Anthracene with methoxy groups at C1 and C3.
    • Synthesis : Similar methylation pathway as above; higher yields due to selective substitution .
    • Properties : Orange solid; methoxy protons at δ 3.94 ppm .

Comparison: Unlike this compound, these anthraquinones lack the extended perylene framework and exhibit distinct substitution patterns (methoxy vs. hydroxyl groups). Their synthesis relies on chemical modification rather than fungal biosynthesis.

Naphthoquinones

  • Eleutherinone (8-methoxy-1-methyl-1,3-dihydro-naphtho[2,3-c]furan-4,9-dione): Structure: Naphthofuran backbone with a methoxy group (C8) and methyl substituent. Source: Isolated from Eleutherine spp. . Functionality: Shares a dione moiety but differs in ring system (naphthofuran vs. perylene).

Comparison: Eleutherinone’s fused furan ring and methyl group distinguish it from this compound, likely leading to differences in redox behavior and biological activity.

Stability and Reactivity

  • This compound: Quinone groups render it redox-active but prone to degradation under oxic conditions .
  • Anthraquinones: Methoxy substituents enhance stability against oxidation compared to hydroxylated derivatives .
  • Naphthoquinones: Furan rings may confer additional steric protection, increasing stability in biological systems .

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